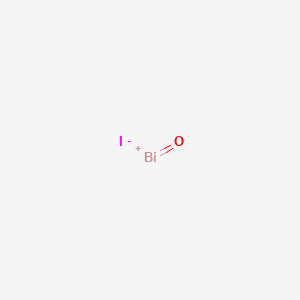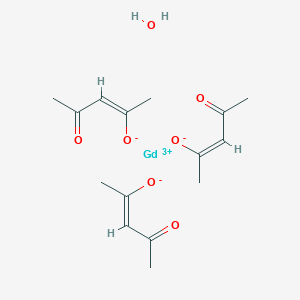
gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate is a complex compound that includes gadolinium, a rare-earth element, and a hydrated form of (Z)-4-oxopent-2-en-2-olate. Gadolinium is known for its unique magnetic properties and is widely used in various scientific and industrial applications. The compound’s structure allows it to interact with other molecules in unique ways, making it valuable in research and practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate typically involves the reaction of gadolinium salts with (Z)-4-oxopent-2-en-2-olate in an aqueous medium. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The process may involve:
- Dissolving gadolinium salts (such as gadolinium nitrate) in water.
- Adding (Z)-4-oxopent-2-en-2-olate to the solution.
- Adjusting the pH to facilitate the complexation reaction.
- Isolating the product by crystallization or precipitation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors and precise control of reaction parameters to ensure consistency and purity. Techniques such as solvent extraction, ion exchange, and recrystallization are commonly employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gadolinium.
Reduction: Reduction reactions can convert gadolinium(3+) to lower oxidation states.
Substitution: The (Z)-4-oxopent-2-en-2-olate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various organic ligands, depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce gadolinium oxides, while substitution reactions may yield different gadolinium-ligand complexes.
Aplicaciones Científicas De Investigación
Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Employed in biological studies to understand metal-ligand interactions and their effects on biological systems.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent to enhance image quality.
Industry: Applied in the production of high-performance materials, including superconductors and specialized alloys.
Mecanismo De Acción
The mechanism of action of gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can form stable complexes with various ligands, affecting the electronic and magnetic properties of the compound. These interactions can influence biological pathways, enhance imaging contrast in MRI, and catalyze chemical reactions.
Comparación Con Compuestos Similares
Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate: Without hydration, this compound has similar properties but may differ in solubility and reactivity.
Gadolinium(3+);acetylacetonate: Another gadolinium complex with different ligands, used in similar applications.
Gadolinium(3+);nitrate: A simpler gadolinium salt used in various chemical processes.
Uniqueness: Gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate is unique due to its specific ligand structure and hydration state, which can influence its reactivity, solubility, and interaction with other molecules. This makes it particularly valuable in applications requiring precise control over these properties.
Propiedades
IUPAC Name |
gadolinium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Gd.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/q;;;+3;/p-3/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOCOKMBKFILAF-KJVLTGTBSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23GdO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
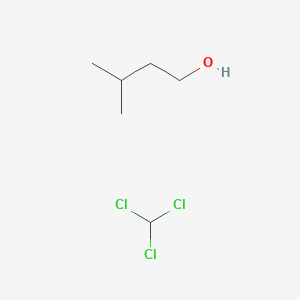
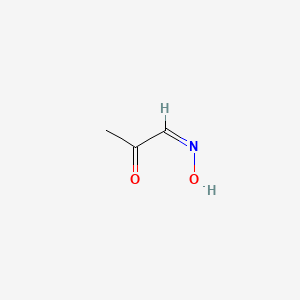
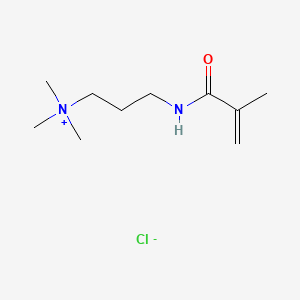
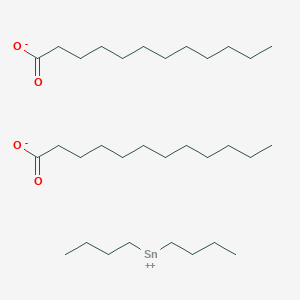
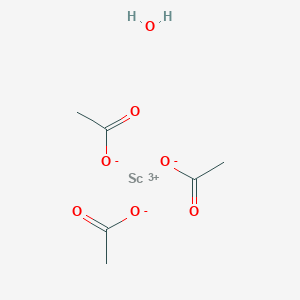
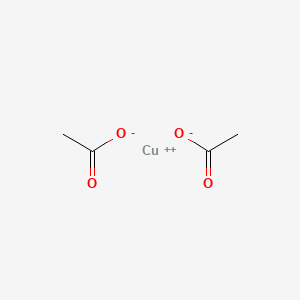
![[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)](/img/structure/B7800085.png)
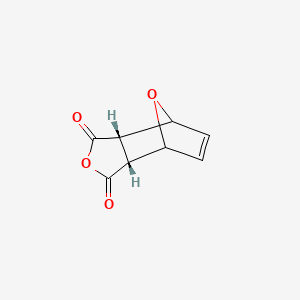
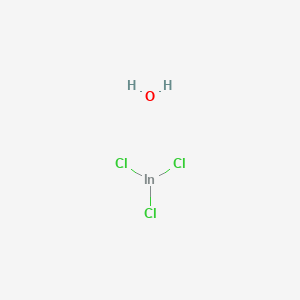
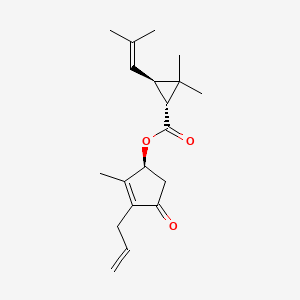
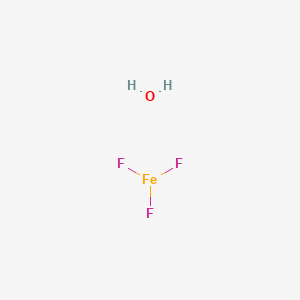

![Dibenz[a,c]anthracene](/img/structure/B7800147.png)
